molecular formula C7H5BrINO2 B14855848 (2-Bromo-6-iodopyridin-4-YL)acetic acid

(2-Bromo-6-iodopyridin-4-YL)acetic acid

Cat. No.: B14855848
M. Wt: 341.93 g/mol
InChI Key: IHSVRUOCEVBUKS-UHFFFAOYSA-N
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Description

(2-Bromo-6-iodopyridin-4-YL)acetic acid is a heterocyclic organic compound that features both bromine and iodine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-iodopyridin-4-YL)acetic acid typically involves the halogenation of pyridine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-iodopyridin-4-YL)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can introduce different functional groups onto the pyridine ring.

Scientific Research Applications

(2-Bromo-6-iodopyridin-4-YL)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Bromo-6-iodopyridin-4-YL)acetic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action would involve interactions with biological targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-6-iodopyridin-4-YL)acetic acid is unique due to the specific positions of the bromine and iodine substituents on the pyridine ring

Properties

Molecular Formula

C7H5BrINO2

Molecular Weight

341.93 g/mol

IUPAC Name

2-(2-bromo-6-iodopyridin-4-yl)acetic acid

InChI

InChI=1S/C7H5BrINO2/c8-5-1-4(3-7(11)12)2-6(9)10-5/h1-2H,3H2,(H,11,12)

InChI Key

IHSVRUOCEVBUKS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Br)I)CC(=O)O

Origin of Product

United States

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